molecular formula C12H19NO3 B13913279 tert-Butyl 3-oxa-9-azabicyclo[3.3.1]non-6-ene-9-carboxylate

tert-Butyl 3-oxa-9-azabicyclo[3.3.1]non-6-ene-9-carboxylate

Katalognummer: B13913279
Molekulargewicht: 225.28 g/mol
InChI-Schlüssel: GZPNKXSZLGVNBR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

tert-Butyl 3-oxa-9-azabicyclo[331]non-6-ene-9-carboxylate is a bicyclic compound that features a unique structure with both oxygen and nitrogen atoms within its ring system

Vorbereitungsmethoden

The synthesis of tert-Butyl 3-oxa-9-azabicyclo[3.3.1]non-6-ene-9-carboxylate typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route involves the cyclization of a precursor compound in the presence of a base and a suitable solvent. The reaction conditions often require controlled temperatures and may involve catalysts to facilitate the formation of the bicyclic structure. Industrial production methods may scale up this process, optimizing reaction conditions to ensure high yield and purity of the final product .

Analyse Chemischer Reaktionen

tert-Butyl 3-oxa-9-azabicyclo[3.3.1]non-6-ene-9-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. .

Wissenschaftliche Forschungsanwendungen

tert-Butyl 3-oxa-9-azabicyclo[3.3.1]non-6-ene-9-carboxylate has several scientific research applications:

Wirkmechanismus

The mechanism by which tert-Butyl 3-oxa-9-azabicyclo[3.3.1]non-6-ene-9-carboxylate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, modulating the activity of these targets. Pathways involved may include signal transduction and metabolic processes, although detailed studies are required to fully elucidate these mechanisms .

Vergleich Mit ähnlichen Verbindungen

Similar compounds to tert-Butyl 3-oxa-9-azabicyclo[3.3.1]non-6-ene-9-carboxylate include:

Eigenschaften

Molekularformel

C12H19NO3

Molekulargewicht

225.28 g/mol

IUPAC-Name

tert-butyl 3-oxa-9-azabicyclo[3.3.1]non-6-ene-9-carboxylate

InChI

InChI=1S/C12H19NO3/c1-12(2,3)16-11(14)13-9-5-4-6-10(13)8-15-7-9/h4-5,9-10H,6-8H2,1-3H3

InChI-Schlüssel

GZPNKXSZLGVNBR-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)OC(=O)N1C2CC=CC1COC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.